Hexakis(phenylethynyl)benzene
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Overview
Description
Hexakis(phenylethynyl)benzene is a complex organic compound characterized by a benzene core with six phenylethynyl groups attached to it. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including materials science and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexakis(phenylethynyl)benzene can be synthesized through a series of reactions involving the Sonogashira coupling reaction. The process typically starts with the iodination of hexaphenylbenzene, followed by the Sonogashira cross-coupling reaction with phenylacetylene under nitrogen atmosphere using standard Schlenk techniques and freshly distilled solvents .
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the laboratory synthesis methods provide a foundation for scaling up the production. The use of palladium catalysts and copper iodide in the Sonogashira coupling reaction is crucial for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Hexakis(phenylethynyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized under specific conditions.
Reduction: Reduction reactions can target the triple bonds in the phenylethynyl groups.
Substitution: The phenylethynyl groups can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Strong nucleophiles like sodium amide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenylacetic acid derivatives, while reduction can yield phenylethylene derivatives.
Scientific Research Applications
Hexakis(phenylethynyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Materials Science: Its unique structural properties make it suitable for the development of molecular propellers and other advanced materials.
Biology and Medicine: While its direct applications in biology and medicine are limited, its derivatives are studied for potential use in drug delivery systems and as molecular probes.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of hexakis(phenylethynyl)benzene is primarily related to its structural properties. The phenylethynyl groups provide rigidity and stability to the molecule, allowing it to interact with other molecules in a specific manner. The molecular targets and pathways involved depend on the specific application, such as its use in molecular propellers where it exhibits chiroptical properties through the complexation-induced intramolecular transmission of local point chirality .
Comparison with Similar Compounds
Hexakis(phenylethynyl)benzene can be compared with other similar compounds, such as:
Hexaphenylbenzene: While both compounds have a benzene core, hexaphenylbenzene lacks the ethynyl groups, resulting in different structural and chemical properties.
Pentakis(phenylethynyl)benzene: This compound has one less phenylethynyl group, leading to differences in symmetry and reactivity.
Tetraarylterephthalamides: These compounds share some structural similarities but differ in the functional groups attached to the benzene core.
This compound stands out due to its unique combination of phenylethynyl groups, which impart specific electronic and optical properties, making it a valuable compound in various fields of research.
Properties
CAS No. |
110846-75-8 |
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Molecular Formula |
C54H30 |
Molecular Weight |
678.8 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexakis(2-phenylethynyl)benzene |
InChI |
InChI=1S/C54H30/c1-7-19-43(20-8-1)31-37-49-50(38-32-44-21-9-2-10-22-44)52(40-34-46-25-13-4-14-26-46)54(42-36-48-29-17-6-18-30-48)53(41-35-47-27-15-5-16-28-47)51(49)39-33-45-23-11-3-12-24-45/h1-30H |
InChI Key |
SDGNTWFWHWDWNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=CC=C3)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5)C#CC6=CC=CC=C6)C#CC7=CC=CC=C7 |
Origin of Product |
United States |
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